molecular formula C18H17BrN2O3S B2970861 Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate CAS No. 691873-23-1

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate

Cat. No. B2970861
CAS RN: 691873-23-1
M. Wt: 421.31
InChI Key: SPFRLMUNKIJDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C18H17BrN2O3S . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Diastereoselective Alkylation

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate plays a role in the diastereoselective alkylation of amino acids, facilitating the synthesis of enantiomerically pure compounds. This process is essential for developing pharmaceuticals that require specific stereochemistry for their biological activity (Estermann & Seebach, 1988).

Practical Synthesis of Orally Active Antagonists

The compound is involved in synthesizing orally active CCR5 antagonists, crucial for treating various diseases, including HIV. This synthesis route highlights its role in creating complex molecules with significant therapeutic potential (Ikemoto et al., 2005).

Electrochemical Behavior

Research on the electrochemical behavior of related compounds in protic mediums suggests potential applications in developing new electrochemical sensors or synthesis methodologies for pharmaceutical compounds (David et al., 1995).

Catalyst Preparation

The compound is utilized in preparing catalysts for ketone reduction, illustrating its importance in catalysis and organic synthesis. These catalysts can be applied in various industrial processes to create environmentally friendly and efficient production methods (Facchetti et al., 2016).

Palladium-Catalyzed Annulation

Its derivatives are used in palladium-catalyzed annulations to synthesize complex heterocyclic compounds. This method is highly valuable for constructing pharmacologically active molecules with potential applications in drug discovery (Tian et al., 2003).

Synthesis of Heterocyclic Compounds

Transformations of Methyl 2-Benzoylamino-2-oxobutanoate into oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives show its utility in synthesizing heterocyclic compounds with potential pharmacological activities (Stanovnik et al., 2003).

properties

IUPAC Name

methyl 3-(benzoylcarbamothioylamino)-3-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-24-16(22)11-15(12-7-9-14(19)10-8-12)20-18(25)21-17(23)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFRLMUNKIJDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate

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